PROPAN-2-YL 4-(4-BROMO-1-ETHYL-1H-PYRAZOLE-3-AMIDO)BENZOATE
Overview
Description
PROPAN-2-YL 4-(4-BROMO-1-ETHYL-1H-PYRAZOLE-3-AMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoate esters. This compound is characterized by the presence of a benzoate ester linked to a pyrazole moiety, which is further substituted with a bromine atom and an ethyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 4-(4-BROMO-1-ETHYL-1H-PYRAZOLE-3-AMIDO)BENZOATE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of 4-bromo-1-ethyl-1H-pyrazole: This step involves the reaction of 4-bromo-1H-pyrazole with ethyl iodide in the presence of a base such as potassium carbonate.
Amidation: The resulting 4-bromo-1-ethyl-1H-pyrazole is then reacted with 4-aminobenzoic acid to form the corresponding amide.
Esterification: The final step involves the esterification of the amide with isopropyl alcohol in the presence of a suitable catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
PROPAN-2-YL 4-(4-BROMO-1-ETHYL-1H-PYRAZOLE-3-AMIDO)BENZOATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazole derivatives.
Oxidation: Products may include oxides or hydroxylated derivatives.
Reduction: Products include reduced forms of the original compound.
Hydrolysis: Products are 4-(4-bromo-1-ethyl-1H-pyrazole-3-amido)benzoic acid and isopropyl alcohol.
Scientific Research Applications
Chemistry
In chemistry, PROPAN-2-YL 4-(4-BROMO-1-ETHYL-1H-PYRAZOLE-3-AMIDO)BENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes and its potential therapeutic applications.
Medicine
In medicine, this compound is explored for its pharmacological properties. Studies focus on its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Its interactions with specific enzymes and receptors are of particular interest.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it suitable for various applications, including the synthesis of active pharmaceutical ingredients (APIs) and intermediates.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 4-(4-BROMO-1-ETHYL-1H-PYRAZOLE-3-AMIDO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may act as an agonist or antagonist at receptor sites, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-ethyl-1H-pyrazole: A precursor in the synthesis of the target compound, sharing the pyrazole core structure.
4-(4-Bromo-1-ethyl-1H-pyrazole-3-amido)benzoic acid: A hydrolysis product of the target compound, retaining the amide linkage.
Isopropyl 4-aminobenzoate: A related ester compound with a similar benzoate ester structure.
Uniqueness
PROPAN-2-YL 4-(4-BROMO-1-ETHYL-1H-PYRAZOLE-3-AMIDO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom and the pyrazole ring enhances its reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its bioactivity make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
propan-2-yl 4-[(4-bromo-1-ethylpyrazole-3-carbonyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O3/c1-4-20-9-13(17)14(19-20)15(21)18-12-7-5-11(6-8-12)16(22)23-10(2)3/h5-10H,4H2,1-3H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWLONZWDUAUJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)C(=O)OC(C)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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